

4'-Chloro-3'-nitroacetophenone chemical properties

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Compound of Interest

Compound Name: 4'-Chloro-3'-nitroacetophenone

CAS No.: 5465-65-6

Cat. No.: B186962

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Introduction: Strategic Importance in Synthesis

4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6) is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis.^{[1][2]} Its molecular architecture, featuring a ketone, a nitro group, and a chlorine atom on a benzene ring, offers multiple reaction sites. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an invaluable precursor for pharmaceuticals, agrochemicals, and dyes.^{[1][2]} The interplay between the electron-withdrawing acetyl and nitro groups and the deactivating but ortho-, para-directing chloro group governs its reactivity, enabling chemists to construct complex molecular frameworks with high precision.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its application in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Structural and General Data

The key identifiers and structural information for **4'-Chloro-3'-nitroacetophenone** are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(4-chloro-3-nitrophenyl)ethanone	[3]
Synonyms	4-Acetyl-1-chloro-2-nitrobenzene, 2-Chloro-5-acetylnitrobenzene	[3]
CAS Number	5465-65-6	[4]
Molecular Formula	C ₈ H ₆ ClNO ₂	[4]
Molecular Weight	199.59 g/mol	[4]
Appearance	Tan or light yellow crystalline powder	[1][5]
Melting Point	99-101 °C	[4]
Solubility	Soluble in organic solvents like ethanol, methanol, and acetone; sparingly soluble in water.	[6]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of **4'-Chloro-3'-nitroacetophenone**.

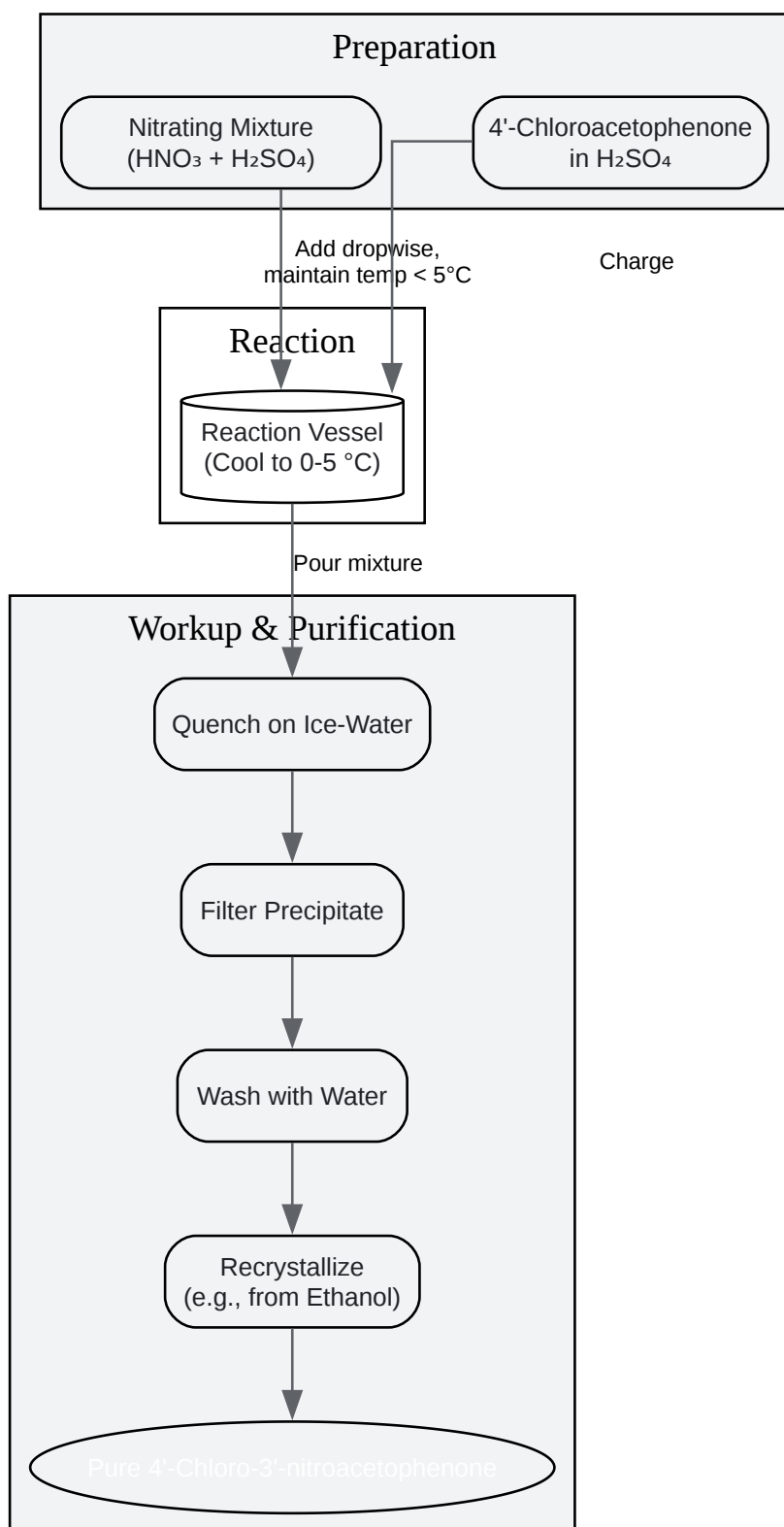
- Infrared (IR) Spectroscopy:** The IR spectrum provides a distinct fingerprint of the molecule's functional groups. Key absorptions include a strong, sharp peak for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. [7] Two prominent peaks corresponding to the nitro (NO₂) group are also present: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be visible. [8]

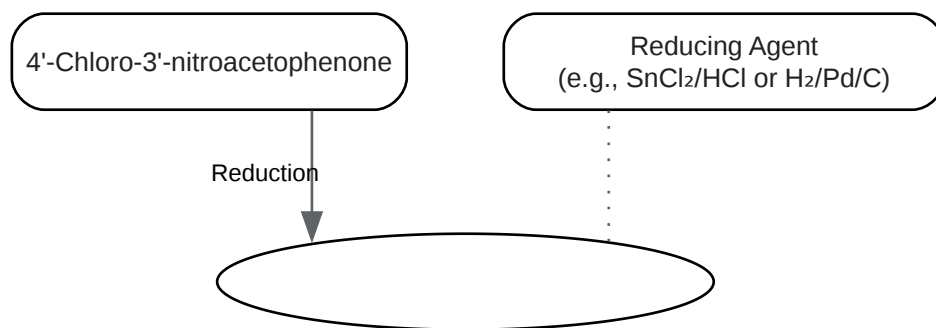
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is characterized by signals in the aromatic region and a singlet for the acetyl methyl protons. The acetyl (COCH_3) protons appear as a singlet around δ 2.6-2.7 ppm. The three aromatic protons will appear downfield (δ 7.5-8.5 ppm) due to the deshielding effects of the electron-withdrawing acetyl and nitro groups.^{[5][9]} The proton ortho to the nitro group is expected to be the most deshielded.
 - ^{13}C NMR: The carbon spectrum will show a signal for the carbonyl carbon around δ 196-197 ppm, and a signal for the methyl carbon around δ 27 ppm.^{[5][10]} The aromatic carbons will resonate in the δ 120-150 ppm range, with their exact shifts influenced by the attached substituents.

Synthesis Protocol: Electrophilic Aromatic Substitution

The most direct and common method for preparing **4'-Chloro-3'-nitroacetophenone** is through the electrophilic nitration of its precursor, 4'-chloroacetophenone. The acetyl group is a meta-director, while the chloro group is an ortho-, para-director. Since the acetyl group is a moderately deactivating group and the chloro group is a weakly deactivating group, the directing effects compete. However, the position ortho to the chlorine and meta to the acetyl group is sterically unhindered and electronically favored, leading to the desired product.

Workflow for Synthesis





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Sources

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